

A Technical Guide to the Synthesis and Commercial Availability of Glycine-d5

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Compound of Interest

Compound Name: Glycine-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of **Glycine-d5** (perdeuterated glycine), a crucial isotopically labeled amino acid. Its applications span various scientific domains, including metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. This document outlines common synthetic routes with detailed experimental protocols, presents data on commercial suppliers, and includes visualizations to clarify the described workflows.

Introduction to Glycine-d5

Glycine-d5 is an isotopologue of glycine where all five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a mass shift of +5 Da compared to the natural abundance glycine, making it an ideal internal standard for quantitative analysis by GC- or LC-MS.^[1] Its formal name is glycine-N,N,1,2,2-d5, and its chemical formula is C₂D₅NO₂.^[2] The CAS number for **Glycine-d5** is 4896-77-9.^[2]

Synthetic Methodologies

The synthesis of **Glycine-d5** is primarily achieved through two main strategies: direct hydrogen-deuterium (H/D) exchange on glycine and multi-step synthesis from deuterated precursors.

Direct Catalytic Hydrogen-Deuterium (H/D) Exchange

The most common and cost-effective method for preparing **Glycine-d5** is through direct catalytic H/D exchange. This process involves the exchange of protons for deuterons in a deuterium-rich solvent, typically deuterium oxide (D₂O), facilitated by a metal catalyst.

This protocol is adapted from methodologies described for the deuteration of amino acids.

Materials:

- Glycine
- 10% Platinum on Carbon (Pt/C) catalyst
- Deuterium oxide (D₂O, 99.8 atom % D)
- High-pressure reaction vessel (e.g., Parr reactor)
- Celite

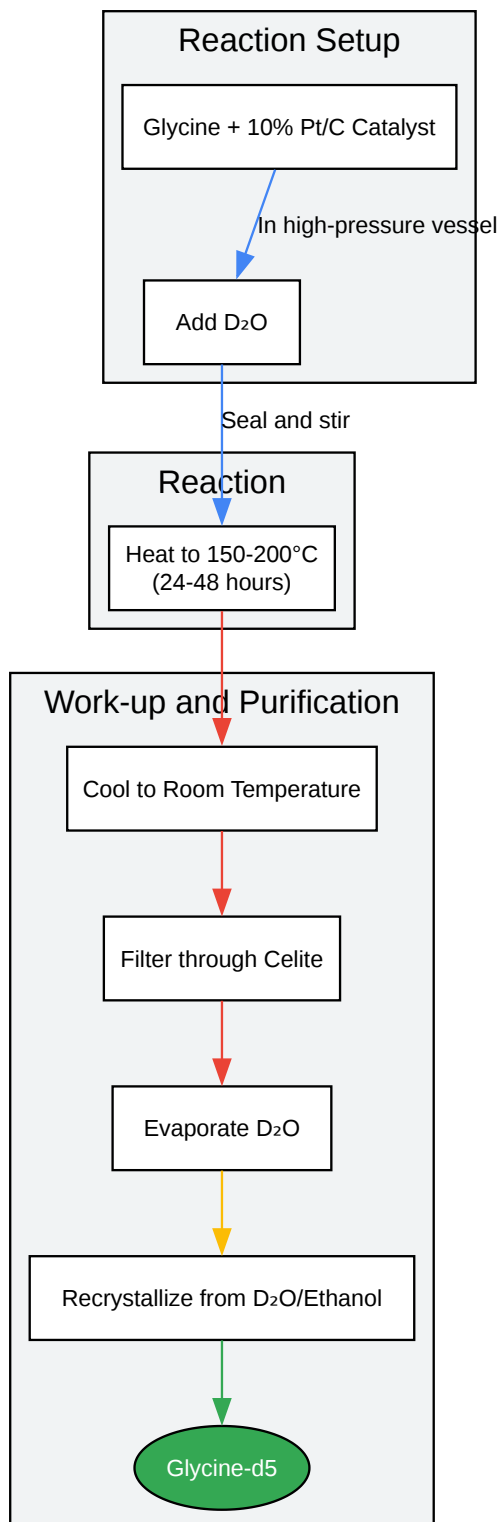
Procedure:

- **Reaction Setup:** In a high-pressure reaction vessel, combine glycine (1.0 g) and 10% Pt/C catalyst (10% w/w, 0.1 g).
- **Deuterium Source:** Add D₂O (20 mL) to the vessel.
- **Reaction Conditions:** Seal the vessel and heat to 150-200°C with continuous stirring for 24-48 hours. The optimal temperature and duration may need to be adjusted to maximize the degree of deuteration while minimizing potential decomposition.
- **Work-up:** After cooling the reaction vessel to room temperature, the catalyst is removed by filtration through a pad of Celite.
- **Isolation:** The filtrate, containing the deuterated glycine in D₂O, is evaporated under reduced pressure to yield the crude **Glycine-d5**.
- **Purification:** The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of D₂O and ethanol, to yield high-purity **Glycine-d5**.

Expected Yield and Purity:

- Yield: High yields are generally expected, though they can vary based on reaction conditions and purification losses.
- Isotopic Purity: Isotopic purities of ≥ 98 atom % D are achievable with this method.

Workflow for Direct Catalytic H/D Exchange of Glycine

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Direct Catalytic H/D Exchange Workflow

Multi-Step Synthesis from Deuterated Precursors

An alternative, though less common, approach involves a multi-step synthesis starting from a deuterated precursor. This method can offer more control over the specific positions of deuterium labeling but is generally more complex and expensive. One plausible route is a variation of the Strecker synthesis.

This protocol is a conceptual adaptation of the Strecker synthesis for the preparation of **Glycine-d5**.

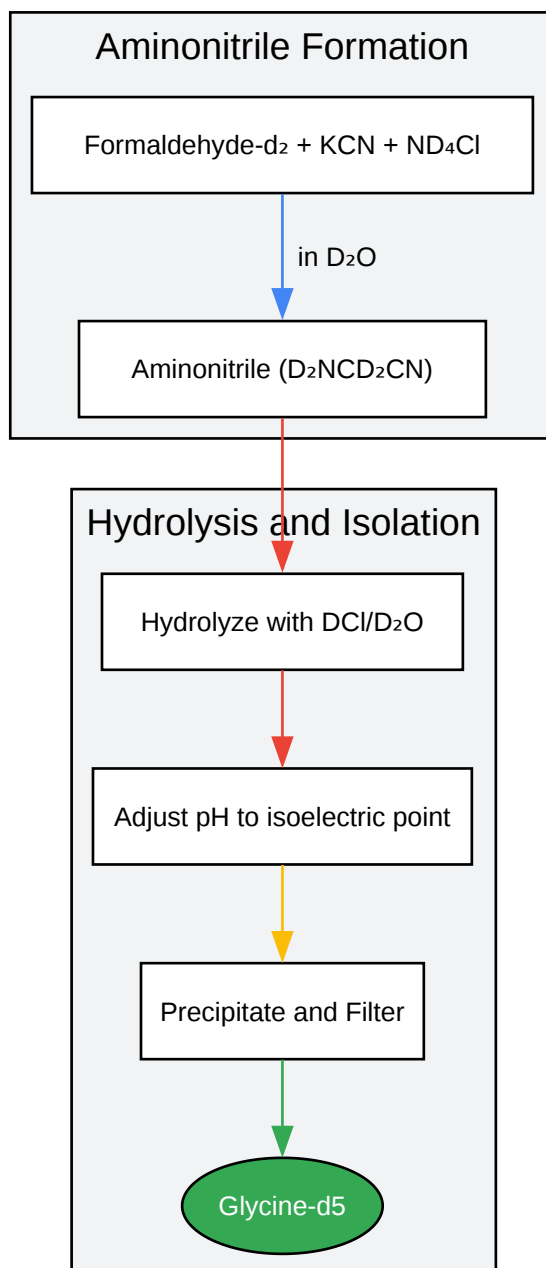
Materials:

- Formaldehyde-d₂
- Potassium cyanide (KCN)
- Ammonium chloride-d₄ (ND₄Cl)
- Deuterated hydrochloric acid (DCI) in D₂O

Procedure:

- **Formation of Aminonitrile:** React formaldehyde-d₂ with potassium cyanide and ammonium chloride-d₄ in an aqueous D₂O solution. This forms the intermediate aminonitrile (D₂NCD₂CN).
- **Hydrolysis:** The aminonitrile is then hydrolyzed using a strong deuterated acid, such as DCI in D₂O, under reflux.
- **Isolation:** After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of glycine to precipitate the **Glycine-d5**.
- **Purification:** The crude product is collected by filtration and can be purified by recrystallization.

Workflow for Strecker Synthesis of Glycine-d5



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Strecker Synthesis Workflow

Commercial Availability

Glycine-d5 is readily available from several commercial suppliers that specialize in isotopically labeled compounds. The product is typically sold as a solid with high isotopic and chemical

purity.

Table 1: Comparison of Commercial Glycine-d5 Products

Supplier	Product Number	Isotopic Purity (atom % D)	Chemical Purity	CAS Number
Sigma-Aldrich	175838	98	99% (CP)	4896-77-9
Cayman Chemical	10004183	≥99% deuterated forms (d1-d5)	Not specified	4896-77-9
Cambridge Isotope Laboratories, Inc.	DLM-280	98	≥98%	4896-77-9
MedChemExpress	HY-Y0966S8	Not specified	≥98.0%	4896-77-9
Santa Cruz Biotechnology	sc-211028	Not specified	Not specified	4896-77-9

Note: Product specifications are subject to change and should be verified with the supplier.

Table 2: Physical and Chemical Properties of Glycine-d5

Property	Value	Reference
Molecular Formula	C ₂ D ₅ NO ₂	[2]
Molecular Weight	80.10 g/mol	[3]
CAS Number	4896-77-9	[2][3]
Appearance	Solid	
Melting Point	240 °C (decomposes)	

Applications in Research and Development

Glycine-d5 is a versatile tool in various research and development areas:

- Internal Standard: Its primary use is as an internal standard for the accurate quantification of glycine in biological samples using mass spectrometry.[4]
- Metabolic Studies: It serves as a tracer to investigate the metabolic pathways of glycine in vivo and in vitro.[1]
- Pharmacokinetic Studies: In drug development, deuteration can alter the metabolic profile of a drug, and **Glycine-d5** can be used in studies to understand these effects.
- NMR Spectroscopy: It is used in biomolecular NMR studies to aid in structural elucidation and dynamics of proteins and peptides.[3]

Conclusion

The synthesis of **Glycine-d5** is well-established, with direct catalytic H/D exchange being the most practical method for producing highly deuterated material. For researchers requiring this essential labeled compound, a variety of commercial suppliers offer high-purity **Glycine-d5** suitable for a range of applications, from metabolic research to its use as a critical internal standard in quantitative analytical methods. Careful consideration of the required isotopic and chemical purity is necessary when selecting a commercial source.

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